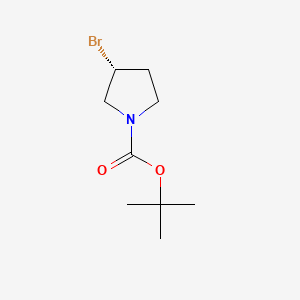

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTKPXFJOXKUEY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653093 | |

| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569660-97-5 | |

| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrrolidine derivative, it serves as a versatile building block for synthesizing complex molecular architectures found in numerous bioactive molecules and therapeutic agents. The pyrrolidine scaffold is a privileged structure in pharmaceutical development, and the presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this key synthetic intermediate. Understanding these characteristics is paramount for its effective use in synthesis, ensuring the identity, purity, and stability of the material, and for the development of robust and reproducible chemical processes.

Chemical Identity and Structure

The fundamental identity of a chemical reagent is established by its structure and internationally recognized identifiers. The structure of the title compound features a five-membered pyrrolidine ring, N-protected with a tert-butoxycarbonyl (Boc) group, and a bromine atom at the 3-position with a defined (R)-stereochemistry.

Caption: 2D representation of this compound.

| Identifier | Value |

| IUPAC Name | tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate |

| Synonyms | This compound, (R)-(-)-1-Boc-3-bromopyrrolidine, 1-Boc-(R)-3-Bromopyrrolidine[1] |

| CAS Number | 569660-97-5[1] |

| Molecular Formula | C₉H₁₆BrNO₂[1][2][3] |

| Molecular Weight | 250.13 g/mol [1][3] |

| InChI Key | QJTKPXFJOXKUEY-SSDOTTSWSA-N[1] |

Core Physical and Chemical Properties

The physical state and solubility of a compound dictate the appropriate conditions for its handling, reaction setup, and purification.

| Property | Value / Description |

| Appearance | Solid[1][3] |

| Melting Point | 47-52 °C[3] |

| Boiling Point | Data for the specific compound is not readily available; however, related structures suggest a high boiling point (>300 °C), indicating low volatility under standard conditions.[4] |

| Solubility | Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and chloroform. Low solubility in water is anticipated due to the nonpolar Boc group and the overall organic structure. |

| Storage | Recommended storage temperature is 2-8°C.[3] The compound should be kept in a tightly closed container in a dry and well-ventilated place.[5][6] |

Spectroscopic and Analytical Characterization

To ensure the trustworthiness of experimental results, rigorous analytical verification of starting materials is essential. The following protocols outline standard methods for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the (S)-enantiomer, which would produce an identical spectrum to the (R)-enantiomer in a non-chiral solvent, the following shifts have been reported.[7]

-

δ 4.48 (br s, 1H): Corresponds to the proton attached to the bromine-bearing carbon (CH-Br).

-

δ 3.82-3.46 (m, 4H): Represents the four protons on the carbons adjacent to the nitrogen atom (CH₂-N-CH₂). The complexity arises from diastereotopicity and conformational rotamers due to the Boc group.

-

δ 2.38-2.18 (m, 2H): Corresponds to the two protons on the carbon at the 4-position (CH₂).

-

δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.

-

-

¹³C NMR: The carbon NMR spectrum should show 7 distinct signals (two carbons of the Boc group are equivalent), confirming the number of unique carbon environments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. A key validation feature for this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). This provides unambiguous confirmation of the presence of a single bromine atom.

Chiral Analysis: Optical Rotation

As a chiral molecule, confirming its enantiomeric purity is critical. The primary method for assessing this is by measuring the specific optical rotation.

Experimental Protocol: Measurement of Specific Rotation

-

Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., methanol or chloroform) in a volumetric flask. Ensure the solution is clear and homogenous.

-

Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). Set the temperature to a standard value, typically 20°C or 25°C.

-

Measurement: Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

The resulting value should be compared to the literature value for the pure enantiomer to confirm its stereochemical identity. For context, the precursor (R)-(-)-N-Boc-3-pyrrolidinol has a specific rotation of [α]20/D of -26±1 (c = 1 in methanol).[8]

Safety, Handling, and Storage

Proper handling procedures are crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

| Hazard Category | GHS Information |

| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.[3] |

| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves, eye protection, and face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling Recommendations:

-

Use only in a well-ventilated area, such as a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Avoid breathing dust or vapors.[6]

-

Wash hands thoroughly after handling.[9]

Synthesis Context and Potential Impurities

This compound is typically synthesized from its corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol, via an Appel-type reaction.[7] Understanding this common synthetic route is important for anticipating potential impurities that might affect its physical properties or downstream reactivity.

Caption: Common synthesis route for the target compound.

Potential Impurities:

-

Starting Material: Incomplete reaction may leave residual (R)-(-)-N-Boc-3-pyrrolidinol.

-

Reaction Byproducts: The most significant byproduct is triphenylphosphine oxide (Ph₃PO), which is a high-melting solid and is typically removed via filtration or chromatography.

-

Solvent Residues: Residual THF or other solvents used in purification (e.g., ethyl acetate, hexanes) may be present.

The presence of these impurities can depress the melting point and alter the appearance and spectroscopic data of the final product.

Conclusion

This compound is a valuable chiral building block whose utility is underpinned by its well-defined physical and chemical properties. Accurate characterization via NMR, mass spectrometry, and polarimetry is essential for validating its identity and purity before use in synthesis. Adherence to proper safety and handling protocols ensures its safe application in the laboratory. This guide provides the foundational knowledge required by researchers to confidently incorporate this important reagent into their drug discovery and development programs.

References

- 1. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]

- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. aksci.com [aksci.com]

- 7. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to Rutin Trihydrate (CAS No. 250249-75-3)

A Note on CAS Number 250249-74-2: Initial searches for CAS number 250249-74-2 did not yield a specific, publicly documented chemical entity. It is highly probable that this is a typographical error, and the intended compound is Rutin trihydrate , which is assigned the closely related CAS number 250249-75-3 . This guide will, therefore, focus on the comprehensive characterization and properties of Rutin trihydrate.

Introduction

Rutin trihydrate, a flavonoid glycoside, is a molecule of significant interest in the pharmaceutical and nutraceutical industries.[1] Commonly found in a variety of plants, including buckwheat, asparagus, and citrus fruits, it is recognized for its diverse biological activities.[1][2][3] As a derivative of quercetin, Rutin trihydrate exhibits potent antioxidant and anti-inflammatory properties, making it a compelling candidate for extensive research and development. This guide provides a detailed overview of its chemical characterization, biological functions, and analytical methodologies for its study.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any scientific investigation. Rutin trihydrate is also known by several synonyms, which are crucial to recognize when reviewing literature and sourcing materials.

| Identifier | Value |

| CAS Number | 250249-75-3[2][3][4][5] |

| Synonyms | Rutin (hydrate), Rutoside trihydrate, Quercetin-3-rutinoside trihydrate, Vitamin P trihydrate[4][5] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]-4H-chromen-4-one;trihydrate |

| Molecular Formula | C27H30O16 · 3H2O[2][3][4] |

| Molecular Weight | 664.56 g/mol [2][3][4][5] |

| InChI Key | NLLBWFFSGHKUSY-JPRRWYCFSA-N[1][2][4] |

The physicochemical properties of a compound are critical for understanding its behavior in various experimental settings, from formulation to biological assays.

| Property | Value |

| Appearance | Light yellow powder[6] |

| Melting Point | 195°C[6] |

| Solubility | Soluble in DMSO and pyridine[6] |

| Purity (Typical) | ≥94.0% (HPLC)[2] |

| Optical Activity | [α]20/D +9±2°, c = 0.5% in absolute ethanol[2][3] |

| Storage | Room temperature, protect from light and moisture[1][6] |

Biological Activity and Mechanism of Action

Rutin trihydrate exhibits a wide range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.

Antioxidant Properties

Rutin is a potent antioxidant that can scavenge free radicals and chelate metal ions.[1][6] This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). By mitigating oxidative stress, rutin helps protect cells from damage to lipids, proteins, and DNA.[6] This protective effect is fundamental to its potential therapeutic applications in diseases associated with oxidative damage.

The mechanism of free radical scavenging can be visualized as follows:

Caption: Rutin trihydrate's antioxidant mechanism.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Rutin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Other Biological Activities

Beyond its antioxidant and anti-inflammatory properties, research has indicated that rutin may have a role in:

-

Cardiovascular Health: By improving capillary function and reducing blood pressure.[2][3]

-

Neuroprotection: By protecting neurons from oxidative stress-induced damage.[1]

-

Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1]

-

Antidiabetic Effects: By inhibiting the formation of advanced glycation end products (AGEs).[7][8]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The quantification and purity assessment of Rutin trihydrate are commonly performed using High-Performance Liquid Chromatography (HPLC).[2] This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for HPLC

HPLC is the preferred method for analyzing Rutin trihydrate due to its high resolution, sensitivity, and reproducibility. It allows for the accurate determination of purity and the quantification of the analyte in various matrices, from raw materials to complex biological samples.

Experimental Protocol for HPLC Analysis

The following is a general protocol for the HPLC analysis of Rutin trihydrate. It is important to note that specific parameters may need to be optimized depending on the instrument and the sample matrix.

Step 1: Preparation of Standard Solutions

-

Accurately weigh approximately 10 mg of Rutin trihydrate reference standard.

-

Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. This will be the stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Step 2: Sample Preparation

-

For bulk powder, dissolve a known amount in the mobile phase to a concentration within the calibration range.

-

For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Step 3: HPLC Instrumentation and Conditions

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where rutin has maximum absorbance (around 254 nm or 354 nm).

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

Step 4: Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of Rutin trihydrate in the sample by interpolating its peak area on the calibration curve.

-

Assess the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.

Caption: HPLC workflow for Rutin trihydrate analysis.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of Rutin trihydrate.

-

Storage: The compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[6]

-

Handling: When handling the powder, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a dust mask, to avoid inhalation and contact with skin and eyes.[3]

-

Stability: Rutin trihydrate is stable for at least two years after receipt when stored under the recommended conditions.[6]

Conclusion

Rutin trihydrate (CAS No. 250249-75-3) is a multifaceted natural compound with significant therapeutic potential. Its well-characterized antioxidant and anti-inflammatory properties, coupled with a range of other biological activities, make it a subject of ongoing research in drug discovery and development. A thorough understanding of its physicochemical properties and the use of robust analytical methods like HPLC are crucial for advancing its scientific and clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Rutin analytical standard 250249-75-3 [sigmaaldrich.com]

- 3. Rutin analytical standard 250249-75-3 [sigmaaldrich.com]

- 4. 芦丁 三水合物 primary reference standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. 250249-75-3(Rutin trihydrate) | Kuujia.com [kuujia.com]

- 6. chemodex.com [chemodex.com]

- 7. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-bromo-N-Boc-pyrrolidine: Sourcing, Quality Control, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-3-bromo-N-Boc-pyrrolidine, a chiral building block of significant value in medicinal chemistry and pharmaceutical development. We will delve into its commercial availability, key suppliers, critical quality control parameters, and its application as a strategic intermediate in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Strategic Importance of a Chiral Building Block

(R)-3-bromo-N-Boc-pyrrolidine, systematically named tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate, is a synthetic intermediate prized for its versatile reactivity and defined stereochemistry. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs and bioactive natural products. The presence of the bromine atom at the C3 position provides an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial; it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and enabling selective chemistry at the C3 position[1]. Critically, the (R)-stereocenter is often essential for achieving the desired biological activity and selectivity in the final drug candidate, as enantiomers can have vastly different pharmacological and toxicological profiles[2].

Core Identification:

-

Chemical Name: tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate

-

Common Synonyms: (R)-1-Boc-3-bromopyrrolidine, (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

-

CAS Number: 939793-16-5 (Note: This CAS number is often used for the racemate, but is commonly listed by suppliers for the (R)-enantiomer as well. It is crucial to specify the desired stereoisomer upon ordering.)[1][3][4]

-

Molecular Formula: C₉H₁₆BrNO₂[4]

-

InChI Key (R-enantiomer): QJTKPXFJOXKUEY-SSDOTTSWSA-N

Physicochemical & Chiral Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 250.13 g/mol | [4] |

| Appearance | White to light yellow or off-white solid/powder | [1] |

| Melting Point | 47-52 °C (for racemate, enantiomer is similar) | [4] |

| Solubility | Soluble in most common organic solvents (DCM, EtOAc, THF). Slightly soluble in water. | |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| Optical Rotation | Data not readily available in literature. Purity is typically confirmed by chiral chromatography, referencing the precursor, (R)-(-)-N-Boc-3-pyrrolidinol, which has a specific rotation of [α]²⁰/D −26±1° (c=1 in methanol). | [5] |

Commercial Availability and Supplier Qualification

(R)-3-bromo-N-Boc-pyrrolidine is commercially available from a range of chemical suppliers that specialize in building blocks for research and development. Availability can range from milligrams to multi-kilogram quantities.

Representative Suppliers:

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | 1-Boc-3-bromopyrrolidine | 96% | Lists racemic CAS No. 939793-16-5.[4] |

| TCI Chemicals | tert-Butyl 3-Bromopyrrolidine-1-carboxylate | >98.0% (GC) | Lists racemic CAS No. 939793-16-5.[1] |

| CymitQuimica | (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate | 96% | Specifically lists the (R)-enantiomer.[6] |

| BLD Pharm | tert-Butyl 3-bromopyrrolidine-1-carboxylate | - | Lists racemic CAS No. 939793-16-5.[3] |

Workflow for Sourcing and Qualification:

The process of sourcing a critical chiral intermediate goes beyond simply placing an order. A robust qualification workflow is necessary to ensure quality and consistency.

Synthesis Overview

Understanding the synthetic origin of (R)-3-bromo-N-Boc-pyrrolidine is key to anticipating potential impurities. The most common and direct route involves the bromination of its corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0)[5]. This precursor is readily available and its synthesis is well-established, often starting from (R)-3-hydroxypyrrolidine and protecting it with di-tert-butyl dicarbonate (Boc₂O)[1].

The conversion of the hydroxyl group to a bromide can be achieved using standard brominating agents. A common laboratory-scale method is the Appel reaction.

References

- 1. tert-Butyl 3-Bromopyrrolidine-1-carboxylate | 939793-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. 939793-16-5|tert-Butyl 3-bromopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 1-Boc-3-ブロモピロリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Safety and handling precautions for (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

An In-depth Technical Guide for the Safe Handling of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

Introduction: this compound is a valuable chiral building block in modern organic synthesis, frequently employed in the development of novel pharmaceutical agents and other bioactive molecules.[1] Its structure, featuring a reactive bromine atom and a protecting Boc group, makes it a versatile intermediate for introducing the pyrrolidine motif.[1] However, like many alkyl halides and brominated heterocyclic compounds, its reactivity necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each recommendation. The protocols described herein are based on established principles of laboratory safety and data extrapolated from structurally similar compounds.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a derivative of pyrrolidine, and its characteristics are influenced by the presence of the bromine atom and the bulky tert-butyl ester group.

| Property | Data | Source(s) |

| Chemical Name | tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | [2] |

| Synonyms | This compound, (R)-(-)-1-Boc-3-bromopyrrolidine | [2] |

| CAS Number | 569660-97-5 | [3] |

| Molecular Formula | C₉H₁₆BrNO₂ | [2] |

| Molecular Weight | 250.13 g/mol | [2] |

| Appearance | Solid or Colorless to light yellow liquid | [4] |

| Storage Temperature | 2-8°C, Store refrigerated | [4][5] |

Hazard Identification and Toxicological Profile

While specific toxicological data for this exact compound is limited, the primary hazards can be reliably inferred from its chemical class and data on analogous structures. The key hazards are associated with its reactivity as an alkylating agent and the general risks posed by brominated organic compounds.

Based on GHS classifications for similar chemicals, this compound should be treated as a substance that:

-

Causes Skin Irritation (H315): Alkyl bromides can be irritating to the skin upon contact. Prolonged exposure can lead to redness, inflammation, and dermatitis.[6][7]

-

Causes Serious Eye Irritation/Damage (H319/H318): Contact with the eyes is likely to cause severe irritation and may result in chemical burns or lasting damage.[6][7] This is a critical risk for any laboratory chemical.[8]

-

May Cause Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[6][7]

It is crucial to handle this compound with the assumption that it is harmful if swallowed and potentially toxic. All work should be conducted in a manner that minimizes any possibility of direct exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. This creates a self-validating system where the failure of one layer is backed up by another.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood.[9][10] This is the primary engineering control to prevent inhalation of vapors or fine particles.[11]

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[9] Ensure all personnel are trained in their use.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step; it is a critical barrier designed to prevent chemical exposure.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[10] When there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Use appropriate chemical-resistant gloves. A double-gloving strategy, such as wearing nitrile gloves underneath neoprene or butyl rubber gloves, provides enhanced protection.[9] Gloves must be inspected for tears or holes before each use and removed without touching the outer surface to avoid cross-contamination.[10] Contaminated gloves should be disposed of as hazardous waste immediately.[12]

-

Lab Coat: A flame-retardant lab coat is required to protect against splashes and spills.[9] Ensure the coat is fully buttoned.

-

-

Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[8][12]

Standard Operating Protocol for Safe Handling

This protocol outlines the necessary steps for safely handling the compound from storage to use in a reaction. Adherence to this workflow minimizes the risk of exposure.

Step-by-Step Handling Procedure

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Section 3.2.

-

Equilibration: Remove the container from cold storage (2-8°C) and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which could compromise the reagent.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.[10] Use a stable surface for the balance. If the compound is a solid, use a spatula to transfer it to a tared container. If it is a liquid, use a syringe or pipette.

-

Addition to Reaction: Add the compound to the reaction vessel slowly and carefully to avoid splashing.

-

Cleanup: Immediately after use, securely close the primary container. Decontaminate the spatula, syringe, or any other equipment used for the transfer with an appropriate solvent (e.g., ethanol or isopropanol) inside the fume hood.

-

Waste Disposal: All contaminated materials, including gloves, weighing paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.[13]

-

Final Decontamination: Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after leaving the work area.[6][14]

Caption: Workflow for Safe Handling of the Compound.

Emergency and First Aid Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

-

Contain: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand.[10]

-

Neutralize/Absorb: Cover the spill with the absorbent material.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Personal Exposure and First Aid

-

Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing immediately.[5] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Caption: Decision Tree for Personal Exposure Events.

Storage and Disposal

Proper long-term storage and disposal are final, critical components of the chemical's lifecycle management.

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][13]

-

The recommended storage temperature is refrigerated (2-8°C).[4]

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[16]

-

The storage area should be clearly marked and accessible only to authorized personnel.[13]

Disposal

-

Dispose of unwanted material and its container as hazardous waste.[7]

-

Do not dispose of the chemical down the drain or into the environment.[10]

-

All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. csub.edu [csub.edu]

- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 10. ehs.providence.edu [ehs.providence.edu]

- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. 3-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]

- 14. ethz.ch [ethz.ch]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester

Abstract

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a pivotal chiral building block in modern medicinal chemistry and drug development. Its utility in the synthesis of complex bioactive molecules is well-established; however, its successful application in process chemistry and formulation is fundamentally governed by its solubility profile in various organic solvents. This technical guide provides a comprehensive analysis of the compound's solubility, blending theoretical principles with practical, field-proven methodologies. We will explore the molecular characteristics that dictate its solubility, present qualitative data in common organic solvents, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation workflows.

Introduction: The Nexus of Structure and Application

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with critical physicochemical challenges, chief among them being solubility.[1][2] For a versatile intermediate like this compound, understanding its behavior in solution is not merely an academic exercise; it is a prerequisite for efficient process development, scalable purification, and ultimately, successful drug formulation.[3][4]

Unpacking the Molecular Structure

The solubility behavior of this compound is a direct consequence of its distinct structural features:

-

Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that provides a foundational scaffold.

-

Tert-butyl (Boc) Protecting Group: A bulky, non-polar moiety that significantly increases the compound's lipophilicity, thereby enhancing its solubility in non-polar organic solvents.

-

Bromo Substituent: An electronegative halogen atom that introduces a degree of polarity to the molecule.

-

Carbamate Linkage: The ester-amide linkage of the Boc group is polar and can participate in dipole-dipole interactions.

The interplay between the large, non-polar Boc group and the polar elements (bromo and carbamate groups) results in a molecule with balanced polarity, suggesting broad solubility in a range of organic solvents but limited solubility in highly polar solvents like water.

The Imperative of Solubility in Process Chemistry

A thorough understanding of solubility is paramount for several key stages in drug development:[4][5]

-

Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the reactants being fully dissolved in the solvent.

-

Purification: Techniques such as crystallization and chromatography rely on differential solubility to separate the desired compound from impurities.[3]

-

Formulation: The bioavailability of a final active pharmaceutical ingredient (API) is heavily influenced by its solubility.[1]

This guide aims to equip the scientist with the predictive knowledge and experimental tools to navigate these challenges effectively.

Theoretical Solubility Profile: "Like Dissolves Like"

The age-old principle of "similia similibus solvuntur" or "like dissolves like" provides a robust framework for predicting solubility.[6] We can classify common organic solvents and predict the compound's affinity for them based on its molecular structure.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): The large, lipophilic Boc group is the dominant feature in these environments. Strong van der Waals interactions between the tert-butyl group and the aliphatic/aromatic solvent molecules are expected to lead to good solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone): These solvents offer a balance. Their polarity can interact with the carbamate and bromo groups, while their organic character readily accommodates the non-polar parts of the molecule. High solubility is anticipated in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the oxygen atoms of the carbamate group can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Solubility is expected to be moderate to good, but potentially less than in polar aprotic solvents.

-

Highly Polar Solvents (e.g., Water): The compound's large non-polar surface area, conferred by the Boc group, is expected to make it largely insoluble in water.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, it must be validated by empirical data.[7] We present two robust protocols for determining solubility, from a rapid qualitative assessment to a more rigorous quantitative analysis.

Protocol: Qualitative Solubility Assessment (Visual Method)

This rapid screening method is designed to quickly classify the compound's solubility in a range of solvents, providing a practical basis for solvent selection in initial experiments.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

-

Solvent Addition: To each vial, add the test solvent in 0.2 mL increments.

-

Agitation: After each addition, cap the vial and vortex for 60 seconds at room temperature. This extended agitation time is critical to ensure the system reaches a state of near-equilibrium.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

-

Insoluble: No visible dissolution of the solid.

-

Protocol: Quantitative Solubility Determination (Gravimetric Method)

For applications requiring precise concentration data, such as crystallization process design, a quantitative method is necessary. This protocol describes a straightforward gravimetric approach to determine the saturation concentration.

Methodology:

-

Equilibration: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial equipped with a magnetic stir bar.

-

Stirring: Stir the suspension vigorously at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. This ensures the solution reaches thermodynamic equilibrium.

-

Phase Separation: Allow the suspension to settle, or centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.

-

Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

Calculation: The solubility (S) in mg/mL is calculated using the formula: S = (Weight final vial - Weight initial vial) / Volume aliquot

Workflow for Solubility Determination

The logical flow for systematically determining solubility is crucial for reproducible results.

Caption: Workflow for solubility determination.

Summary of Solubility Data

Based on qualitative assessments derived from safety data sheets and chemical principles, the following table summarizes the expected solubility of this compound. Note: This data is for guidance and should be confirmed experimentally for critical applications.

| Solvent | Solvent Class | Expected Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Excellent balance of polarity and non-polar character to dissolve the entire molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Ether linkage and hydrocarbon body are compatible with the solute. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Ester functionality provides polarity suitable for the carbamate, while the ethyl group is non-polar. |

| Acetone | Polar Aprotic | Soluble | Highly polar aprotic nature effectively solvates the polar groups. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Dipolar nature interacts well with the polar functionalities of the solute. |

| Methanol (MeOH) | Polar Protic | Soluble | Can act as a hydrogen bond acceptor for the carbamate oxygens. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, with slightly more non-polar character. |

| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | Aromatic ring provides some interaction, but may be less effective than more polar solvents. |

| Hexanes | Non-Polar (Aliphatic) | Sparingly Soluble to Insoluble | Primarily interacts with the Boc group; insufficient polarity to dissolve the rest of the molecule. |

| Water | Polar Protic | Insoluble | The large, non-polar Boc group dominates, leading to unfavorable hydrophobic interactions. |

Practical Implications and Solvent Selection

-

For Reaction Chemistry: Dichloromethane and Tetrahydrofuran are excellent first choices for running reactions, as they are likely to fully solubilize the starting material, ensuring a homogeneous reaction mixture.

-

For Purification:

-

Chromatography: A solvent system like Hexanes/Ethyl Acetate would be ideal for column chromatography, as the differential solubility allows for good separation on a silica gel stationary phase.

-

Crystallization: To induce crystallization, a binary solvent system is often effective. One might dissolve the compound in a good solvent (e.g., DCM or EtOAc) and then slowly add a poor solvent or "anti-solvent" (e.g., Hexanes) until turbidity is observed, followed by cooling. This technique leverages the sharp change in solubility to produce crystalline material.[3]

-

Conclusion

This compound exhibits a favorable solubility profile across a range of common polar aprotic and polar protic organic solvents, a direct result of its balanced molecular structure. Its solubility is highest in solvents like DCM, THF, and ethyl acetate, while it is sparingly soluble in non-polar hydrocarbons and insoluble in water. This guide provides both the theoretical foundation and the practical, validated protocols necessary for scientists to confidently assess solubility and make informed decisions in solvent selection. Employing these methodologies will streamline experimental design, optimize reaction and purification processes, and ultimately accelerate the pace of drug discovery and development.

References

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.ws [chem.ws]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing the Potential of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester in the Synthesis of Novel Bioactive Molecules

An Application Guide for Drug Discovery Professionals

Introduction:

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an ideal building block for targeting complex biological systems like G protein-coupled receptors (GPCRs) and ion channels.[1] Among the vast arsenal of pyrrolidine-based synthons, (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester stands out as a particularly versatile and valuable chiral intermediate.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this building block. We will delve into its core reactivity, provide detailed, field-tested protocols for its application in synthesizing key bioactive scaffolds, and discuss the critical aspects of handling, characterization, and troubleshooting. The strategic incorporation of the bromine atom at the C3 position of the (R)-enantiomer, combined with the stable yet readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, opens a gateway to a diverse chemical space for novel drug candidates.[2]

Physicochemical Properties & Safe Handling

Understanding the fundamental properties and safety requirements of the starting material is the bedrock of any successful synthetic campaign.

Compound Specifications

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate, (R)-(-)-1-Boc-3-bromopyrrolidine | [3] |

| CAS Number | 569660-97-5 | [4] |

| Molecular Formula | C₉H₁₆BrNO₂ | [3] |

| Molecular Weight | 250.13 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Safety & Handling Protocols

This compound is an irritant and should be handled with appropriate care. The following guidelines are based on standard safety data sheets (SDS).[5][6]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.[5][7] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[7][8]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Core Reactivity and Mechanistic Rationale

The synthetic utility of this building block is governed by two primary features: the electrophilic carbon at the C3 position and the Boc-protected nitrogen.

Nucleophilic Substitution at the C3 Position

The carbon atom bonded to the bromine is the primary site of reactivity. It is susceptible to nucleophilic attack, primarily through an Sɴ2 mechanism . This is the cornerstone of its application.

-

Causality: The bromine atom is an excellent leaving group. The choice of a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) is critical as it solvates the cation of the nucleophilic salt while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the Sɴ2 reaction rate.

-

Stereochemistry: A key advantage of using this chiral starting material is stereochemical control. The Sɴ2 reaction proceeds with an inversion of configuration at the C3 stereocenter. Therefore, starting with the (R)-bromo compound will lead to the (S)-substituted product. This is a predictable and reliable transformation essential for synthesizing enantiomerically pure compounds.

Caption: Sɴ2 reaction leading to inversion of stereochemistry.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis for several compelling reasons.

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly nucleophilic environments, making it compatible with the Sɴ2 reaction at C3.

-

Deprotection: The Boc group is easily removed under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is then quenched to isobutylene) and subsequent decarboxylation to release the free amine. This orthogonality allows for selective deprotection without disturbing other functional groups.[10]

Caption: Workflow for the acidic deprotection of the Boc group.

Application Protocols: Synthesis of Bioactive Scaffolds

The true value of a building block is demonstrated through its application. Below are detailed, self-validating protocols for the synthesis of two important classes of derivatives.

Protocol 1: Synthesis of (S)-3-(Arylamino)-pyrrolidine Derivatives

This class of compounds is of significant interest for developing modulators of GPCRs and other neurological targets.[11][12] This protocol details a general procedure for the N-arylation of the pyrrolidine scaffold.

Workflow Overview:

Caption: Experimental workflow for N-arylation and deprotection.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylamine (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Expertise Note: Cesium carbonate is often superior to other bases like K₂CO₃ or NaH for N-arylations as it is less nucleophilic, has better solubility in organic solvents, and promotes faster reaction rates.

-

-

Reaction Execution: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous N,N-Dimethylformamide (DMF) via syringe (approx. 0.1 M concentration relative to the starting bromide). Heat the reaction mixture to 90 °C.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting arylamine. The reaction is complete upon full consumption of the limiting reagent (typically the bromopyrrolidine).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Expertise Note: Washing with water removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and concentrate to yield the product, (S)-tert-Butyl 3-(arylamino)pyrrolidine-1-carboxylate. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity. (See Section 4 for expected data).

Protocol 2: Synthesis of (S)-3-(Alkylthio)-pyrrolidine Derivatives

Introducing a thioether linkage is a common strategy in drug design to modulate lipophilicity and metabolic stability.

Step-by-Step Methodology:

-

Nucleophile Preparation: In a separate flask, dissolve the desired thiol (1.2 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir for 20 minutes to allow for the formation of the sodium thiolate.

-

Trustworthiness Note: This pre-formation of the nucleophile ensures a clean and efficient reaction, preventing side reactions that could be caused by the basicity of NaH reacting with the starting ester.

-

-

Reaction Execution: To a solution of this compound (1.0 eq) in anhydrous DMF, add the pre-formed sodium thiolate solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

-

Work-up and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification and Characterization: Purify the crude material by flash column chromatography and characterize the final product, (S)-tert-Butyl 3-(alkylthio)pyrrolidine-1-carboxylate, by appropriate analytical methods.

Analytical Characterization & Quality Control

Rigorous characterization is non-negotiable for ensuring the integrity of synthesized molecules.

| Technique | Purpose | Expected Observations for a Hypothetical (S)-Product |

| ¹H NMR | Structural Elucidation & Purity | - Disappearance of the multiplet for the proton at C3-Br (around 4.5 ppm).- Appearance of a new multiplet for the proton at C3-Nu (shifted upfield or downfield depending on Nu).- A characteristic singlet for the 9 protons of the Boc group around 1.4-1.5 ppm.[13]- Signals corresponding to the newly introduced nucleophile. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Disappearance of the C3-Br signal (around 50 ppm).- Appearance of a new C3-Nu signal.- Characteristic signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). |

| HRMS | Exact Mass Confirmation | - The measured m/z value should match the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct to within 5 ppm. |

| HPLC | Purity Assessment | - A single major peak in the chromatogram, indicating >95% purity for use in biological assays. |

| Chiral HPLC | Enantiomeric Purity | - To confirm that the Sɴ2 reaction proceeded with complete inversion and no racemization occurred. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Reaction | - Insufficient temperature.- Poor quality base or solvent.- Sterically hindered or poorly reactive nucleophile. | - Increase reaction temperature incrementally (e.g., to 110 °C).- Use freshly opened, anhydrous solvents and high-purity reagents.- Consider using a catalyst (e.g., a palladium catalyst for certain N-arylations) or a stronger, non-nucleophilic base like DBU. |

| Low Yield | - Incomplete reaction.- Product loss during work-up/purification.- Side reactions (e.g., elimination). | - Ensure reaction goes to completion via monitoring.- Be careful during extractions; perform back-extractions if necessary.- Use milder conditions (lower temperature, less aggressive base) to minimize elimination (E2) pathways. |

| Multiple Products Observed | - Side reactions.- Dialkylation (if nucleophile has multiple reactive sites).- Partial Boc deprotection. | - Use a slight excess of the bromopyrrolidine to avoid dialkylation of the nucleophile.- Ensure the reaction conditions are not acidic to prevent premature Boc deprotection. Re-purify via preparative HPLC if necessary. |

Conclusion

This compound is a powerful and reliable chiral building block for modern drug discovery. Its predictable reactivity via an Sɴ2 mechanism allows for the controlled introduction of a wide array of functional groups with a clean inversion of stereochemistry. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently utilize this synthon, accelerating the synthesis of novel, enantiomerically pure pyrrolidine derivatives and paving the way for the discovery of next-generation therapeutics.

References

- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. 3-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the 뫉Opioid Receptor - American Chemical Society - Figshare [acs.figshare.com]

- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of (R)-3-bromo-N-Boc-pyrrolidine

An Application Guide to Nucleophilic Substitution Reactions Using (R)-3-bromo-N-Boc-pyrrolidine

(R)-3-bromo-N-Boc-pyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and drug development. Its structure, featuring a stereocenter at the C3 position, a reactive bromide leaving group, and a stable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules.[1] The pyrrolidine motif is a privileged structure found in numerous pharmaceuticals, influencing properties such as potency, selectivity, and pharmacokinetic profiles.[2][3][4] This guide provides an in-depth exploration of the application of (R)-3-bromo-N-Boc-pyrrolidine in nucleophilic substitution reactions, offering mechanistic insights, detailed protocols, and practical advice for researchers and scientists.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value |

| CAS Number | 122536-77-0 |

| Molecular Formula | C₉H₁₇BrNO₂ |

| Molecular Weight | 250.14 g/mol |

| Appearance | White to off-white crystalline solid/powder |

| Melting Point | 50-54 °C[1] |

| Optical Rotation | [α]D²⁰ = +16 to +20° (c=1 in Chloroform) |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) |

Part 1: Mechanistic Framework and Stereochemical Control

The reactions of (R)-3-bromo-N-Boc-pyrrolidine are predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This pathway has profound and predictable implications for the stereochemical outcome of the reaction.

The SN2 Pathway: A Concerted Process

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[6][7][8] The rate of the reaction is dependent on the concentration of both the substrate ((R)-3-bromo-N-Boc-pyrrolidine) and the incoming nucleophile.[6]

Key Features:

-

Backside Attack: To achieve optimal orbital overlap and minimize electrostatic repulsion, the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[6][9]

-

Inversion of Configuration: A direct consequence of the backside attack is the inversion of the stereocenter.[5][9] When (R)-3-bromo-N-Boc-pyrrolidine undergoes an SN2 reaction, the product will have the opposite (S) configuration at the C3 position. This stereospecificity is a critical feature for maintaining chiral integrity during synthesis.[9][10]

-

Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[6] The secondary carbon of the pyrrolidine ring is accessible, allowing for efficient substitution.

The Role of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group serves two critical functions:

-

Nitrogen Protection: It prevents the pyrrolidine nitrogen from acting as a competing nucleophile or base, which would lead to undesired side reactions. The Boc group is stable to most nucleophilic and basic conditions used in these substitutions.[11]

-

Solubility and Handling: It renders the pyrrolidine scaffold less polar and more soluble in common organic solvents, simplifying reaction setup and purification.

Part 2: Optimizing Reaction Parameters

The success of a nucleophilic substitution reaction hinges on the judicious selection of experimental conditions. The interplay between the nucleophile, solvent, base, and temperature dictates the reaction's efficiency and outcome.

Choice of Nucleophile

The reactivity follows the general trend of nucleophilicity.[5]

-

Strong Nucleophiles: Anionic species like thiolates (RS⁻), alkoxides (RO⁻), and azides (N₃⁻) react readily.

-

Neutral Nucleophiles: Amines (RNH₂, R₂NH) and thiols (RSH) are also effective, often requiring a base to deprotonate them or to scavenge the HBr byproduct.

-

Weak Nucleophiles: Alcohols (ROH) and water are generally poor nucleophiles for this substrate and may require activation or harsher conditions, which can lead to side reactions like elimination.

Solvent Selection

Polar aprotic solvents are the preferred choice for SN2 reactions.

-

Recommended Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO).

-

Causality: These solvents can solvate the counter-ion (e.g., K⁺, Na⁺) but do not form a strong solvation shell around the anionic nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate. Protic solvents (e.g., ethanol, water) can hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.

Role of the Base

When using neutral nucleophiles like amines, thiols, or alcohols, a non-nucleophilic base is often required.

-

Purpose:

-

To deprotonate the nucleophile, increasing its nucleophilicity (e.g., RSH → RS⁻).

-

To neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the nucleophile or the product.

-

-

Common Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH) for thiols/alcohols, and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for amine nucleophiles.

Temperature Control

Temperature is a critical parameter to balance reaction rate against potential side reactions.

-

General Rule: Most substitutions on this substrate proceed efficiently between room temperature and 80 °C.

-

Optimization: Starting reactions at room temperature and gently heating if the reaction is sluggish is a prudent strategy. Higher temperatures can sometimes promote the competing E2 elimination pathway, although this is less common for this specific substrate under standard SN2 conditions.

Part 3: Experimental Protocols and Workflow

The following protocols are designed as robust starting points for various classes of nucleophiles. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

General Experimental Workflow

A systematic approach ensures reproducibility and successful outcomes.

Protocol 1: Reaction with an Amine Nucleophile (N-Alkylation)

-

Objective: To synthesize an (S)-3-amino-substituted N-Boc-pyrrolidine derivative.

-

Materials:

-

(R)-3-bromo-N-Boc-pyrrolidine (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (MeCN) or DMF (0.1 - 0.2 M)

-

-

Procedure:

-

To a stirred suspension of K₂CO₃ in MeCN, add (R)-3-bromo-N-Boc-pyrrolidine.

-

Add the amine nucleophile to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir until TLC/LC-MS indicates consumption of the starting material (typically 4-16 hours).

-

Cool the reaction to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc or DCM/MeOH gradient) to yield the pure (S)-3-amino-N-Boc-pyrrolidine.

-

Protocol 2: Reaction with a Thiol Nucleophile (S-Alkylation)

-

Objective: To synthesize an (S)-3-thioether-substituted N-Boc-pyrrolidine derivative. Thiol-yne and thiol-ene click reactions often utilize thiol additions.[12] The high reactivity of thiols with bromo-functionalized molecules is well-established.[13][14][15]

-

Materials:

-

(R)-3-bromo-N-Boc-pyrrolidine (1.0 eq)

-

Thiol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous DMF or THF (0.1 - 0.2 M)

-

-

Procedure (using NaH):

-

To a stirred solution of the thiol in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add NaH portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for formation of the sodium thiolate.

-

Add a solution of (R)-3-bromo-N-Boc-pyrrolidine in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours).

-

Carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the aqueous mixture with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (typically a hexane/EtOAc gradient).

-

Protocol 3: Reaction with an Alcohol Nucleophile (O-Alkylation)

-

Objective: To synthesize an (S)-3-ether-substituted N-Boc-pyrrolidine derivative. This reaction is more challenging due to the lower nucleophilicity of alcohols.

-

Materials:

-

(R)-3-bromo-N-Boc-pyrrolidine (1.0 eq)

-

Alcohol (can be used as solvent if inexpensive, otherwise 1.5-2.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

-

Anhydrous DMF or THF (0.1 M)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, add NaH to a solution of the alcohol in anhydrous DMF at 0 °C.

-

Stir for 30 minutes at 0 °C to form the alkoxide.

-

Add a solution of (R)-3-bromo-N-Boc-pyrrolidine in DMF.

-

Heat the reaction mixture to 60-90 °C and monitor carefully. The reaction may be sluggish.

-

After completion, cool to 0 °C and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an aqueous workup as described in Protocol 2.

-

Purify the product via silica gel chromatography.

-

Part 4: Post-Reaction Processing: N-Boc Deprotection

Once the desired C3-substituted pyrrolidine has been synthesized, the Boc group can be removed to liberate the secondary amine, which is often necessary for subsequent synthetic steps.

-

Standard Conditions: The Boc group is labile under acidic conditions.[11] A solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is typically used.[16]

-

General Deprotection Protocol:

-

Dissolve the N-Boc protected pyrrolidine derivative in DCM at 0 °C.

-

Add TFA (5-10 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can be used directly or neutralized by partitioning between a base (e.g., sat. NaHCO₃ solution) and an organic solvent (e.g., DCM) to obtain the free amine.

-

Summary and Outlook

(R)-3-bromo-N-Boc-pyrrolidine is a versatile and reliable electrophile for the stereospecific synthesis of (S)-3-substituted pyrrolidines. A thorough understanding of the SN2 mechanism and the careful optimization of reaction parameters—solvent, base, and temperature—are crucial for achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers, enabling the efficient incorporation of this valuable chiral scaffold into a wide array of complex target molecules for drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents [ouci.dntb.gov.ua]

- 15. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Strategic Application of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester in Modern Asymmetric Synthesis

Introduction: The Architectural Value of a Chiral Pyrrolidine Scaffold

In the landscape of contemporary drug discovery and fine chemical synthesis, the pyrrolidine ring stands as a privileged scaffold. Its presence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its importance. The strategic introduction of stereocenters into this five-membered heterocycle is a critical endeavor, as the pharmacological activity of a molecule is often dictated by its specific three-dimensional arrangement. (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester has emerged as a cornerstone chiral building block for this purpose. Its utility lies in the confluence of a stereochemically defined center, a versatile protecting group, and a reactive handle for stereospecific transformations. This technical guide will provide an in-depth exploration of its application in asymmetric synthesis, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The pyrrolidine moiety is a common structural motif in many biologically active compounds, contributing to favorable pharmacokinetic properties and target binding affinity.

Core Principle: Stereospecific Nucleophilic Substitution with Inversion of Configuration